tert-butyl (2E)-2-(3-nitrobenzylidene)hydrazinecarboxylate
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Overview
Description
N-[(3-nitrophenyl)methylideneamino]carbamic acid tert-butyl ester is a C-nitro compound.
Scientific Research Applications
Synthesis and Characterization
- Intramolecular Amination : tert-butyl (2E)-2-(3-nitrobenzylidene)hydrazinecarboxylate undergoes intramolecular amination to form 1-aryl-1H-indazole derivatives. This process, facilitated by potassium tert-butoxide, is significant in synthesizing indazole derivatives efficiently (Esmaeili-Marandi et al., 2014).
Chemical Reactions and Mechanisms
- C-S Bond Cleavage : An unexpected cleavage of the C-S bond was observed during the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate, highlighting complex chemical behaviors in reactions involving tert-butyl hydrazine derivatives (Nordin et al., 2016).
- Supramolecular Self-Assembles : tert-Butylthiacalix[4]arenes, which include tert-butyl hydrazine derivatives, are used for creating supramolecular self-assembles. These compounds have shown potential in recognizing metal cations and dicarboxylic acids, forming complex supramolecular systems (Yushkova et al., 2012).
Potential Pharmaceutical Applications
- Synthesis of Potential Mcl-1 Antagonists : tert-Butyl 2-((E)-3-phenylallylidene)hydrazine carboxylates have been synthesized and studied for their potential as Mcl-1 antagonists. These studies involve theoretical and experimental approaches to understand their interaction with biological targets (Bhat et al., 2019).
Applied Materials Research
- Polyimide Synthesis : tert-Butyl hydrazine derivatives are used in the synthesis of novel polyimides. These materials demonstrate significant properties like good tensile strength, high thermal stability, and low moisture absorption, making them suitable for various industrial applications (Yang et al., 2006).
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(3-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-13-8-9-5-4-6-10(7-9)15(17)18/h4-8H,1-3H3,(H,14,16)/b13-8+ |
InChI Key |
ZHELXCPMQSVBSY-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
solubility |
15.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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